Home > Products > Screening Compounds P62286 > Anecortave acetate
Anecortave acetate - 7753-60-8

Anecortave acetate

Catalog Number: EVT-259933
CAS Number: 7753-60-8
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Anecortave acetate is a synthetic cortisene, specifically an angiostatic steroid, developed for its potential to inhibit the growth of new blood vessels (angiogenesis). [, ] It is a novel compound designed to retain the anti-angiogenic properties of cortisol while minimizing typical steroid-associated side effects. [, ] Anecortave acetate has been investigated primarily for its potential in treating ocular diseases characterized by abnormal blood vessel growth, such as age-related macular degeneration (AMD) and retinoblastoma. [, , , , , , , , , , ]

Future Directions
  • Further elucidating its mechanism of action: While studies have identified some targets and pathways involved in Anecortave acetate's anti-angiogenic effects, a more comprehensive understanding of its mechanism of action is crucial for optimizing its therapeutic use. [, , ] This includes identifying additional molecular targets, clarifying the role of specific signaling pathways, and investigating potential synergistic effects with other anti-angiogenic agents.
  • Exploring combination therapies: Combining Anecortave acetate with other therapies, such as anti-VEGF agents, chemotherapy, or radiation therapy, could enhance its efficacy in treating various diseases. [, , , ] For example, in retinoblastoma, combining Anecortave acetate with glycolytic inhibitors has shown promise in preclinical studies. [, ] Clinical trials evaluating the efficacy and safety of these combination therapies are warranted.
  • Developing alternative delivery methods: Investigating alternative drug delivery systems, such as sustained-release implants or targeted drug delivery, could improve the therapeutic index of Anecortave acetate. [, ] This could allow for lower doses, less frequent administrations, and potentially reduce side effects while enhancing efficacy.
  • Expanding its applications to other diseases: Given its anti-angiogenic properties, Anecortave acetate's therapeutic potential could extend beyond ocular diseases. [] Further research is needed to explore its potential in treating other conditions characterized by abnormal blood vessel growth, such as cancer, diabetic retinopathy, and rheumatoid arthritis.
Synthesis Analysis

Methods and Technical Details

Anecortave acetate can be synthesized through several methods:

  1. From Cortisol: The synthesis begins with cortisol, where the 11-beta hydroxyl group is reduced to create a double bond between carbons 9 and 11. Subsequently, an acetate group is added at carbon 21, yielding a compound devoid of glucocorticoid or mineralocorticoid activity .
  2. Alternative Synthesis: Another method involves starting from a 17-oxosteroid. This approach includes reactions with benzenesulfinyl chloride and subsequent hydrolysis of ester groups followed by selective reacetylation .

These methods emphasize the structural modifications that confer the desired antiangiogenic properties while eliminating unwanted side effects typically associated with corticosteroids.

Molecular Structure Analysis

Structure and Data

The molecular formula of anecortave acetate is C23H30O5C_{23}H_{30}O_{5}, with a molar mass of approximately 386.488g/mol386.488\,g/mol. The structural modifications from cortisol include:

  • Removal of the 11-beta hydroxyl group.
  • Addition of a double bond between carbons 9 and 11.
  • Incorporation of an acetate group at carbon 21.

These changes result in a unique structural configuration that enhances its bioavailability and antiangiogenic activity without typical glucocorticoid effects .

Chemical Reactions Analysis

Reactions and Technical Details

Anecortave acetate undergoes specific chemical reactions that are crucial for its function as an angiogenesis inhibitor:

  • Inhibition of Urokinase Plasminogen Activator (uPA): Anecortave acetate inhibits uPA expression, which is essential for the breakdown of the extracellular matrix during angiogenesis.
  • Inhibition of Matrix Metalloproteinases (MMPs): It also reduces MMP activities necessary for endothelial cell migration into tissues, thereby hindering new blood vessel formation .

Moreover, it stimulates the production of plasminogen activator inhibitor-1, further contributing to its antiangiogenic effects by preventing proteolysis required for cellular migration.

Mechanism of Action

Process and Data

The mechanism by which anecortave acetate exerts its effects involves several key processes:

  • Angiostatic Activity: The compound acts as an angiostatic cortisene, inhibiting the proliferation of vascular endothelial cells through multiple pathways.
  • Reduction of Proangiogenic Factors: Anecortave acetate has been shown to decrease levels of insulin-like growth factor and vascular endothelial growth factor (VEGF), both critical mediators in angiogenesis .
  • Prevention of Cellular Migration: By inhibiting uPA and MMPs, it effectively blocks the necessary proteolytic processes that allow endothelial cells to migrate and form new blood vessels .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anecortave acetate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: It shows solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard conditions but may decompose under extreme pH or temperature variations.

These properties are essential for its formulation as a depot suspension for ocular administration .

Applications

Scientific Uses

Anecortave acetate has been primarily investigated for its potential applications in ophthalmology:

  • Treatment of Age-Related Macular Degeneration: It is specifically aimed at treating wet age-related macular degeneration by preventing choroidal neovascularization.
  • Exploratory Use in Other Conditions: Research has also evaluated its efficacy in treating dry age-related macular degeneration and reducing intraocular pressure associated with glaucoma treatments .

Despite promising results in clinical trials, development was halted in 2008 due to unmet regulatory requirements, leaving anecortave acetate unavailable for therapeutic use at present .

Synthesis and Structural Modifications of Anecortave Acetate

Derivation from Cortisol: Structural Alterations and Functional Implications

Anecortave acetate is synthesized through targeted chemical modifications of the endogenous glucocorticoid cortisol (hydrocortisone). These alterations eliminate classical steroid-receptor-mediated activities while enhancing antiangiogenic properties: [1] [4] [9]

  • 11β-Hydroxyl Removal: The 11β-hydroxyl group of cortisol is reductively eliminated, introducing a double bond between C9 and C11 (Δ9(11)). This modification disrupts glucocorticoid receptor (GR) binding required for transcriptional activity. [2] [4]
  • C21 Acetylation: Addition of an acetate ester at C21 enhances lipophilicity and bioavailability, facilitating sustained drug release from depot formulations. [1] [9]
  • C17 Side Chain Retention: The dihydroxyacetone side chain at C17 (C20 ketone and C21 acetate) is preserved, critical for angiostatic function. [1] [8]

Table 1: Structural Comparison of Cortisol and Anecortave Acetate

PositionCortisolAnecortave AcetateFunctional Consequence
C9-C11Single bond (11β-OH)Double bond (Δ9(11))Abolishes glucocorticoid receptor binding
C21-CH₂OH-CH₂OC(O)CH₃Enhanced lipophilicity & depot stability
C3KetoneKetone (retained)Unaltered core structure
C17-COCH₂OH-COCH₂OC(O)CH₃Maintains antiangiogenic activity

These structural changes generate a cortisene—a novel steroid derivative devoid of glucocorticoid, mineralocorticoid, or sex hormone activity. Preclinical assays confirm no GR-mediated transactivation and no induction of intraocular pressure elevation or cataract formation, distinguishing it from parent corticosteroids. [1] [2] [3]

Synthetic Pathways: 17-Oxosteroid Precursor-Based Synthesis

Two primary synthetic routes yield anecortave acetate, leveraging either cortisol or 17-oxosteroid precursors:

Route 1: Cortisol as Starting Material

  • 11β-Dehydroxylation: Cortisol undergoes reductive elimination of the 11β-hydroxyl group using metal catalysts (e.g., Pd/C) under hydrogen atmosphere, forming the Δ9(11) bond. [1] [9]
  • C21 Acetylation: The C21 primary alcohol is esterified with acetic anhydride in pyridine, yielding anecortave acetate. Typical reaction conditions: 20–25°C for 4–6 hours. [9]
Cortisol → [H₂, Pd/C] → Δ9(11)-11-Deoxycortisol → [Ac₂O, Pyridine] → Anecortave acetate  

Route 2: 17-Oxosteroid Pathway

As detailed in patent literature and synthetic studies: [1] [10]

  • 17-Ketosteroid Functionalization: 17-Oxosteroids (e.g., androstenedione derivatives) undergo C17 side chain extension via Reformatsky reaction or cyanohydrin formation, introducing the C20–C21 moiety.
  • Selective Oxidation: The C21 hydroxyl is oxidized to a ketone, followed by stereoselective reduction and acetylation.
  • Δ9(11) Introduction: Bromination at C9, dehydrobromination, or microbial dehydrogenation installs the critical double bond.

Table 2: Comparison of Synthetic Approaches to Anecortave Acetate

MethodStarting MaterialKey StepsYieldAdvantages
Cortisol modificationCortisol11β-Dehydroxylation → C21 acetylation60–70%Fewer steps; commercially available precursor
17-Oxosteroid routeAndrostenedioneC17 chain extension → Δ9(11) installation40–50%Flexibility in side-chain engineering
NCS/Pyridine methodAnecortave acetateDehydration to triene acetate>90%High-purity late-stage modification

A novel method (CN110713511A) uses N-chlorosuccinimide (NCS) and pyridine with catalytic 4-dimethylaminopyridine (DMAP) to directly dehydrate anecortave acetate intermediates. This one-pot reaction minimizes rearrangement byproducts and achieves >90% yield with high purity. [10]

Chemical Modifications to Eliminate Glucocorticoid Activity

The structural alterations in anecortave acetate ablate glucocorticoid activity through three interdependent mechanisms: [1] [2] [3]

  • Receptor Binding Disruption: Removal of the 11β-hydroxyl group (essential for GR hydrogen bonding) and introduction of the Δ9(11) bond distort the steroid β-ring. This prevents GR dimerization and nuclear translocation, eliminating transcriptional activation of glucocorticoid-responsive genes. [2]
  • Inflammatory Pathway Analysis: In LPS-stimulated U937 macrophages, anecortave acetate fails to suppress IL-1β secretion—unlike dexamethasone. Similarly, it shows no anti-inflammatory effects in rabbit endotoxin-induced uveitis or rat paw edema models. [2] [9]
  • Metabolic Stability: The Δ9(11) bond blocks 11β-hydroxysteroid dehydrogenase (11β-HSD)-mediated activation, preventing conversion to cortisol-like agonists. C21 acetylation also slows hepatic metabolism, extending ocular half-life. [1] [7]

Despite losing glucocorticoid function, the molecule retains broad antiangiogenic activity by:

  • Inhibiting endothelial cell proliferation/migration via suppression of urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMP-2, MMP-3). [2] [4]
  • Upregulating plasminogen activator inhibitor-1 (PAI-1), blocking proteolytic cascades required for vessel sprouting. [2] [9]
  • Downregulating VEGF and IGF-1 expression independently of glucocorticoid pathways. [5]

Table 3: Key Angiostatic Mechanisms vs. Glucocorticoid Activity

ParameterGlucocorticoidsAnecortave Acetate
GR binding affinityHigh (nM range)Undetectable
IL-1β suppressionYesNo
uPA/MMP inhibitionIndirect (via transrepression)Direct enzyme suppression
VEGF downregulationWeakPotent
PAI-1 inductionYes (GR-dependent)Yes (GR-independent)

These targeted modifications establish anecortave acetate as a prototypical angiostatic cortisene—a distinct pharmacophore from both corticosteroids and classical VEGF inhibitors. [3] [5]

Properties

CAS Number

7753-60-8

Product Name

Anecortave acetate

IUPAC Name

[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h7,12,17,19,27H,4-6,8-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1

InChI Key

YUWPMEXLKGOSBF-GACAOOTBSA-N

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

Anecortave Acetate ; Anecortave; Al 3789; NSC 15475; NSC 24345; Retaane; Hydrocortisone Acetate EP Impurity E;

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.